Methyl 6-((methylsulfonyl)oxy)-2-naphthoate
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Overview
Description
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate is an organic compound that belongs to the class of naphthoate esters. This compound is characterized by the presence of a naphthalene ring system substituted with a methylsulfonyl group and a methoxycarbonyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((methylsulfonyl)oxy)-2-naphthoate typically involves the esterification of 6-hydroxy-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting methyl 6-hydroxy-2-naphthoate is then treated with methanesulfonyl chloride in the presence of a base like pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted naphthoates.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of methyl 6-hydroxy-2-naphthoate.
Scientific Research Applications
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-((methylsulfonyl)oxy)-2-naphthoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-hydroxy-2-naphthoate
- Methyl 6-chloro-2-naphthoate
- Methyl 6-bromo-2-naphthoate
Uniqueness
Methyl 6-((methylsulfonyl)oxy)-2-naphthoate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
161912-37-4 |
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Molecular Formula |
C13H12O5S |
Molecular Weight |
280.30 g/mol |
IUPAC Name |
methyl 6-methylsulfonyloxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O5S/c1-17-13(14)11-4-3-10-8-12(18-19(2,15)16)6-5-9(10)7-11/h3-8H,1-2H3 |
InChI Key |
KICCNVFMLQQOLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C |
Origin of Product |
United States |
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